4-benzhydryl-N-phenylpiperazine-1-carbothioamide
Overview
Description
4-benzhydryl-N-phenylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C24H25N3S and a molecular weight of 387.5 g/mol. It is known for its unique structure, which includes a piperazine ring substituted with benzhydryl and phenyl groups, as well as a carbothioamide functional group.
Mechanism of Action
Target of Action
The primary targets of 4-Benzhydryl-N-Phenylpiperazine-1-Carbothioamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of this compound is not well-documented. The interaction of this compound with its targets and the resulting changes are yet to be elucidated. It’s crucial to note that understanding the mode of action can provide insights into the compound’s therapeutic potential and possible side effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not yet known. Biochemical pathways are complex networks of chemical reactions that occur in a cell, and any alteration can have significant downstream effects. Identifying these pathways can help understand the compound’s mechanism of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
A related compound, 4-benzhydryln-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, has shown good anticancer activity with an ic50 value of 18 µm .
Action Environment
Factors such as temperature, pH, and presence of other molecules can significantly affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzhydryl-N-phenylpiperazine-1-carbothioamide typically involves the reaction of benzhydryl chloride with N-phenylpiperazine in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-benzhydryl-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-benzhydryl-N-phenylpiperazine-1-carbothioamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-benzhydryl-N-phenylpiperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-benzhydryl-N-phenylpiperazine-1-sulfonamide: Contains a sulfonamide group instead of a carbothioamide group.
Uniqueness
4-benzhydryl-N-phenylpiperazine-1-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-benzhydryl-N-phenylpiperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLESDMCSMYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360411 | |
Record name | 4-benzhydryl-N-phenylpiperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6936-30-7 | |
Record name | NSC67862 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-benzhydryl-N-phenylpiperazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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